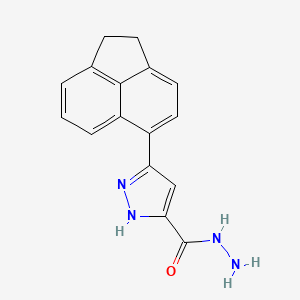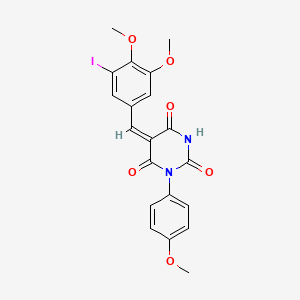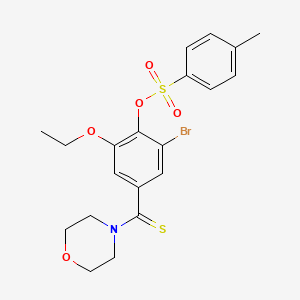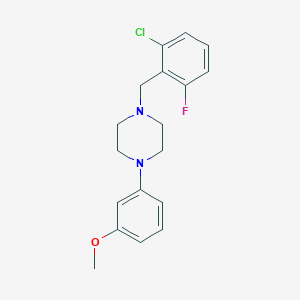![molecular formula C20H18N4OS2 B5155089 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as DTT-205, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained attention due to its potential applications in the field of cancer research and drug development.
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves the inhibition of protein kinases, specifically the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These two receptors are overexpressed in many types of cancer and play a crucial role in cancer cell growth and survival. By inhibiting these receptors, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide can effectively suppress cancer cell proliferation and induce cell death.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have a significant impact on cancer cell growth and survival. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its potent inhibitory effect on cancer cell growth and survival. This makes it a promising candidate for cancer drug development. However, one of the limitations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its relatively low solubility in water, which can make it challenging to use in certain lab experiments.
将来の方向性
There are several future directions for the research and development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One potential direction is to explore its efficacy in combination with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosage and administration route for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. Finally, more studies are needed to investigate the potential side effects and toxicity of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in animal models and human clinical trials.
Conclusion:
In conclusion, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its potent inhibitory effect on cancer cell growth and survival makes it a promising candidate for cancer drug development. Further research is needed to explore its potential applications in combination with other cancer drugs and to determine its optimal dosage and administration route.
合成法
The synthesis method of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 6-phenyl-4-pyrimidinethiol. The resulting product is then reacted with 2-amino-3-methylbutyric acid to yield N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-12-13(2)27-20(16(12)10-21)24-19(25)14(3)26-18-9-17(22-11-23-18)15-7-5-4-6-8-15/h4-9,11,14H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMMRZVCPLERNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)SC2=NC=NC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)

![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5155087.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


